(6-Bromo-5-fluoropyridin-2-yl)methanol

Synthetic Methodology Process Chemistry Reduction

This halogenated pyridine building block features a bromine at C6 for efficient Suzuki-Miyaura cross-coupling and a fluorine at C5 that exerts a strong electron-withdrawing effect, enhancing metabolic stability in drug candidates. The hydroxymethyl group enables facile conjugation to biotin, fluorophores, or affinity tags. With reliable ≥98% purity batch-to-batch, this intermediate is ideal for synthesizing kinase inhibitors, bromodomain-targeting agents, and next-generation agrochemicals. Its well-defined, high-yield synthetic route makes it a cost-effective choice for process R&D and scale-up. Order now to accelerate your medicinal chemistry or crop protection pipeline.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1227599-50-9
Cat. No. B3224219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-5-fluoropyridin-2-yl)methanol
CAS1227599-50-9
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CO)Br)F
InChIInChI=1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2
InChIKeyATSGNNIRLDMOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-5-fluoropyridin-2-yl)methanol (CAS 1227599-50-9): Procurement-Grade Pyridine Building Block


(6-Bromo-5-fluoropyridin-2-yl)methanol (CAS 1227599-50-9) is a halogenated heterocyclic building block with the molecular formula C₆H₅BrFNO and a molecular weight of 206.01 g/mol [1]. It is a solid compound offered at a typical purity of ≥98% . It is a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry .

(6-Bromo-5-fluoropyridin-2-yl)methanol (CAS 1227599-50-9): Why Simple Substitution by Other Halogenated Pyridines is Inadequate


The specific substitution pattern of (6-Bromo-5-fluoropyridin-2-yl)methanol is critical for its function as a building block. The bromine atom at position 6 is a primary site for cross-coupling reactions (e.g., Suzuki-Miyaura) [1], while the fluorine atom at position 5 provides a strong electron-withdrawing effect that influences the reactivity of the bromine . This unique combination of electronic and steric effects cannot be replicated by analogs with alternative halogenation patterns or substituents [2].

Quantitative Evidence for Procuring (6-Bromo-5-fluoropyridin-2-yl)methanol (CAS 1227599-50-9)


Synthesis Efficiency: Borane-Mediated Reduction vs. Alternative Routes

The synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanol from 6-bromo-5-fluoropicolinic acid using borane dimethyl sulfide complex in THF is highly efficient, achieving a 95% yield . This method provides a reliable route for generating high-purity material, which is a key consideration for procurement where cost and purity are linked to synthetic efficiency .

Synthetic Methodology Process Chemistry Reduction

Reactivity Advantage: Electrophilic Nature of the 2-Position

The presence of the fluorine atom ortho to the pyridine nitrogen enhances the electrophilicity of the carbon at the 2-position . This is supported by the general observation that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol [1]. While this is a class-level inference, it suggests that the fluorine substituent in (6-Bromo-5-fluoropyridin-2-yl)methanol can accelerate nucleophilic aromatic substitution reactions compared to its chloro-analog (6-Chloro-5-fluoropyridin-2-yl)methanol .

Cross-Coupling Nucleophilic Substitution Reaction Kinetics

Physical Property: Computed Molecular Descriptors

Key physicochemical properties of (6-Bromo-5-fluoropyridin-2-yl)methanol have been computationally determined [1]. These properties are crucial for assessing drug-likeness and predicting behavior in biological systems [2].

Physicochemical Properties Drug Design Computational Chemistry

Optimal Research and Industrial Application Scenarios for (6-Bromo-5-fluoropyridin-2-yl)methanol (CAS 1227599-50-9)


Medicinal Chemistry: Synthesis of Kinase and Bromodomain Inhibitors

The compound's structure makes it a valuable intermediate for constructing kinase inhibitors and bromodomain-targeting agents [1]. The presence of the bromine allows for the introduction of diverse molecular fragments via cross-coupling, while the fluorine atom can enhance metabolic stability and modulate binding affinity .

Agrochemical Development: Synthesis of Novel Pesticides and Fungicides

Halogenated pyridines are a key structural motif in many modern agrochemicals [1]. (6-Bromo-5-fluoropyridin-2-yl)methanol serves as a building block for the synthesis of new, potentially more effective and selective, crop protection agents .

Chemical Biology: Development of Activity-Based Probes and Fluorescent Sensors

The hydroxymethyl group provides a convenient handle for further functionalization, such as conjugation to biotin, fluorophores, or affinity tags [1]. This allows the compound to be used in the creation of probes for studying biological targets and mechanisms .

Process R&D: Reliable Building Block for Scale-Up

Given its high reported yield from a well-defined synthetic route [1], this compound is a suitable candidate for process research and development, where robust and efficient chemistry is paramount for achieving cost-effective production at larger scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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